Cas no 1452-29-5 (Chol-4-en-24-oic acid,3-oxo-)

Chol-4-en-24-oic acid,3-oxo- structure
Chol-4-en-24-oic acid,3-oxo- structure
Product Name:Chol-4-en-24-oic acid,3-oxo-
Numero CAS:1452-29-5
MF:C24H36O3
MW:372.54084777832
CID:175455
PubChem ID:159621
Update Time:2025-04-19

Chol-4-en-24-oic acid,3-oxo- Proprietà chimiche e fisiche

Nomi e identificatori

    • Chol-4-en-24-oic acid,3-oxo-
    • (S)-[(4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
    • 4-Cholenic acid-3-one
    • (17alpha)-3-oxochol-4-en-24-oic acid
    • 3-oxochol-4-en-24-oic acid
    • 1452-29-5
    • Chol-4-en-24-oic acid, 3-oxo-
    • DTXSID90932528
    • (4R)-4-[(8S,9S,10R,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
    • (+)-3-Oxo-chol-4-en-24-oic acid
    • 3-Oxo-chol-4-en-24-oic acid
    • SCHEMBL1655219
    • (4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
    • (R)-4-((8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • 3-oxo-4-cholenoic acid
    • CHEBI:176827
    • 3-oxochol-4-ene-24-oic acid
    • '(R)-4-((8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid'
    • LMST04010233
    • Inchi: 1S/C24H36O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h14-15,18-21H,4-13H2,1-3H3,(H,26,27)/t15-,18+,19+,20+,21+,23+,24-/m1/s1
    • Chiave InChI: WCFIGQHNBJXROP-MYDAXSSOSA-N
    • Sorrisi: O=C1C=C2CC[C@@H]3[C@H](CC[C@]4(C)[C@H]([C@H](C)CCC(=O)O)CC[C@H]43)[C@@]2(C)CC1

Proprietà calcolate

  • Massa esatta: 372.26644501g/mol
  • Massa monoisotopica: 372.26644501g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 4
  • Complessità: 665
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.4
  • Superficie polare topologica: 54.4Ų
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.